molecular formula C42H52O11 B1675946 1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol CAS No. 88497-87-4

1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

Cat. No. B1675946
CAS RN: 88497-87-4
M. Wt: 732.9 g/mol
InChI Key: ZGXXNVOBEIRACL-VOGCUZRYSA-N
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Description

Manassantin A is a lignan isolated from Saururus cernuus and Saururus chinensis and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a lignan, a member of oxolanes, a dimethoxybenzene and a secondary alcohol.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research in the field of organic chemistry often involves the synthesis and structural analysis of complex molecules. For example, studies on polyoxyphenolic compounds derived from natural sources, like those isolated from the western red cedar, provide insights into the synthesis of optically active, polyoxyphenolic acids with potential applications in material science and biochemistry (Gardner, Barton, & Maclean, 1959). Similarly, research on the acidolysis of lignin model compounds elucidates mechanisms of bond cleavage crucial for understanding the chemical degradation of lignin, a major component of plant biomass (Yokoyama, 2015).

Biological Activity and Applications Phenolic compounds, especially those with complex structures, are studied for their potential biological activities. For instance, the interaction of phenolic compounds with Agrobacterium vir genes can significantly affect gene transfer and transformation rates in plants, suggesting applications in genetic engineering (Joubert et al., 2002). Additionally, the synthesis and evaluation of specific chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters highlight the importance of stereochemistry in the development of pharmaceuticals and biologically active molecules (Jung, Ho, & Kim, 2000).

Environmental and Ecological Research The study of the metabolism of environmental contaminants, such as bisphenol A by fungi, demonstrates the potential for bioremediation strategies using microorganisms to degrade harmful chemicals into less toxic forms. This research is pivotal for addressing pollution and enhancing environmental sustainability (Wang et al., 2013).

Material Science and Engineering The synthesis of lignin and related compounds, as well as the study of their properties, can contribute to the development of renewable materials and chemicals. For instance, an improved synthesis of specific phenolic compounds can lead to advances in material science, potentially offering sustainable alternatives to petroleum-based products (Pepper, Sundaram, & Dyson, 1971).

properties

CAS RN

88497-87-4

Product Name

1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

Molecular Formula

C42H52O11

Molecular Weight

732.9 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

InChI

InChI=1S/C42H52O11/c1-25-26(2)42(30-12-16-36(40(24-30)50-8)52-20-18-32(44)28-10-14-34(46-4)38(22-28)48-6)53-41(25)29-11-15-35(39(23-29)49-7)51-19-17-31(43)27-9-13-33(45-3)37(21-27)47-5/h9-16,21-26,31-32,41-44H,17-20H2,1-8H3

InChI Key

ZGXXNVOBEIRACL-VOGCUZRYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC(=C(C=C5)OC)OC)O)OC)C

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OCCC(C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)OCCC(C5=CC(=C(C=C5)OC)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Manassantin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

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